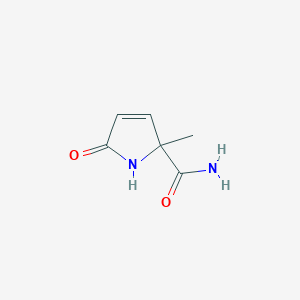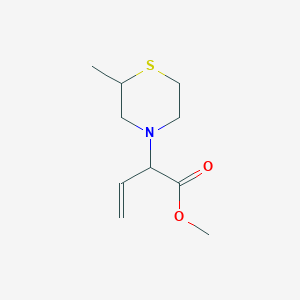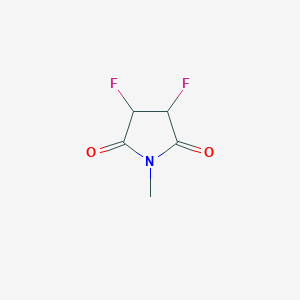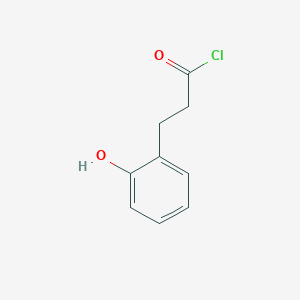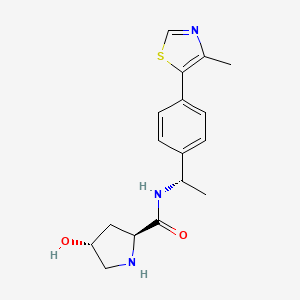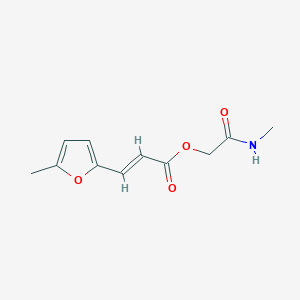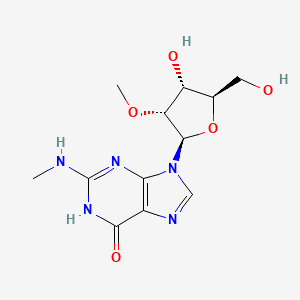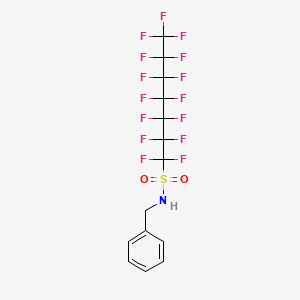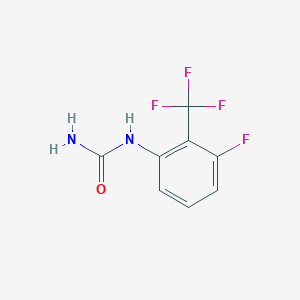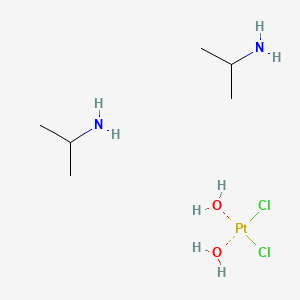
Dichloroplatinum;propan-2-amine;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iproplatin is synthesized through a series of chemical reactions involving platinum compounds. The preparation typically involves the reaction of platinum(IV) chloride with isopropylamine and subsequent hydrolysis to form the desired product .
Industrial Production Methods: Industrial production of iproplatin involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Iproplatin undergoes several types of chemical reactions, including:
Substitution: The chloride ligands in iproplatin can be substituted with other ligands, altering its chemical properties and biological activity.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents include ascorbate, cysteine, and glutathione.
Substitution Reactions: These reactions often occur under mild conditions with various nucleophiles.
Major Products:
Applications De Recherche Scientifique
Iproplatin has several scientific research applications, including:
Mécanisme D'action
Iproplatin exerts its effects by forming DNA crosslinks and platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death. The compound is reduced to its platinum(II) form inside cancer cells, where it interacts with DNA and other cellular targets . The reduction process is influenced by the ligand coordination sphere and the cellular environment .
Comparaison Avec Des Composés Similaires
Iproplatin is compared with other platinum(IV) complexes such as:
Carboplatin: Iproplatin has a different ligand structure, which affects its reactivity and side effect profile.
Ormaplatin (Tetraplatin): Ormaplatin was abandoned due to high toxicity, whereas iproplatin showed lower activity but better tolerability.
Iproplatin’s uniqueness lies in its specific ligand arrangement and its potential to overcome resistance mechanisms seen with other platinum-based drugs .
Propriétés
Formule moléculaire |
C6H22Cl2N2O2Pt |
|---|---|
Poids moléculaire |
420.24 g/mol |
Nom IUPAC |
dichloroplatinum;propan-2-amine;dihydrate |
InChI |
InChI=1S/2C3H9N.2ClH.2H2O.Pt/c2*1-3(2)4;;;;;/h2*3H,4H2,1-2H3;2*1H;2*1H2;/q;;;;;;+2/p-2 |
Clé InChI |
DQSHQBDTHGZRSN-UHFFFAOYSA-L |
SMILES canonique |
CC(C)N.CC(C)N.O.O.Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)

